[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid
Overview
Description
[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid is an organic compound with the molecular formula C11H16O4 This compound features a cyclohexylidene ring substituted with an ethoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine
Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for easy incorporation into larger molecular structures, enhancing the properties of the final products .
Mechanism of Action
The mechanism of action of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a similar cyclohexylidene structure.
Ethyl Acetate: An ester with an ethoxycarbonyl group.
Acetic Acid: A carboxylic acid with a similar acetic acid moiety.
Uniqueness
[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid is unique due to the combination of its cyclohexylidene ring and ethoxycarbonyl group. This structural arrangement provides distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-(4-ethoxycarbonylcyclohexylidene)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h7,9H,2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONOHQVKBNEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC(=O)O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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